Carbidopa ethyl

Overview

Description

Carbidopa ethyl is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease. Carbidopa itself is a dopa decarboxylase inhibitor that prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain where it can be converted into dopamine. This mechanism is crucial for managing the symptoms of Parkinson’s disease.

Mechanism of Action

Target of Action

Carbidopa ethyl primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

This compound, as a potent inhibitor of DDC, prevents the peripheral metabolism of levodopa . This action is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of this compound is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by this compound affects the biochemical pathways involved in the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, this compound reduces the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its ability to inhibit DDC without crossing the blood-brain barrier . This allows for a greater proportion of administered levodopa to reach the brain for central nervous system effect, instead of being peripherally metabolized into substances unable to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of T cell activation . In addition to blocking the peripheral conversion of levodopa, this compound may inhibit T cell responses in individuals with Parkinson’s disease . This suggests a potential therapeutic use of this compound in the suppression of T cell-mediated pathologies .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, Parkinson’s disease may be influenced by demographical factors, environmental factors, and exposure to some neurotoxins which target the substantia nigra neurons

Biochemical Analysis

Biochemical Properties

Carbidopa ethyl plays a significant role in biochemical reactions by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC). This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain . This compound interacts with various enzymes, proteins, and biomolecules, including DDC, which is crucial in the biosynthesis of neurotransmitters such as serotonin and dopamine . The nature of these interactions involves the binding of this compound to the active site of DDC, thereby inhibiting its activity and reducing the peripheral metabolism of levodopa .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting T cell activation and autoimmunity . This inhibition is significant in the context of Parkinson’s disease, where T cell-mediated pathology plays a critical role . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of DDC and other related enzymes . The compound’s impact on cellular metabolism includes the regulation of neurotransmitter levels, which can influence various physiological processes .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an inhibitor of DDC . By binding to the active site of DDC, this compound prevents the enzyme from catalyzing the decarboxylation of levodopa to dopamine . This inhibition reduces the peripheral metabolism of levodopa, allowing more of the precursor to reach the brain and be converted to dopamine . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in neurotransmitter biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of DDC activity and modulation of neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DDC activity and enhances the bioavailability of levodopa . At higher doses, this compound may exhibit toxic or adverse effects, including immune suppression and increased risk of infections . Threshold effects observed in these studies indicate that there is an optimal dosage range for achieving the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of levodopa . The compound inhibits the activity of DDC, which is responsible for the decarboxylation of levodopa to dopamine . This inhibition leads to increased levels of levodopa in the bloodstream, which can then cross the blood-brain barrier and be converted to dopamine in the brain . This compound also interacts with other enzymes and cofactors involved in neurotransmitter biosynthesis, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is widely distributed within cells and tissues, except in the brain . The compound is primarily found in the kidney, lungs, small intestine, and liver after administration . This compound interacts with various transporters and binding proteins that facilitate its transport and distribution within the body . These interactions influence the compound’s localization and accumulation in different tissues, affecting its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DDC and other related enzymes . This compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on DDC and modulates neurotransmitter biosynthesis effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbidopa ethyl involves several steps. One common method starts with the reaction of N-hydroxy carbamic acid tert-butyl ester with p-toluenesulfonyl chloride and an alkali in an organic solvent. This reaction produces (p-toluenesulfonyloxy) carbamic acid tert-butyl ester. The next step involves reacting this intermediate with (S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride in a mixed organic solvent system. The final step includes deprotection, decolorization, and purification to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Carbidopa ethyl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and therapeutic effects.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation and nitration reactions often involve reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various metabolites that are crucial for its pharmacological activity. For instance, the oxidation of this compound can lead to the formation of carbidopa quinone, a key intermediate in its metabolic pathway .

Scientific Research Applications

Carbidopa ethyl has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on enzyme activity and metabolic pathways.

Medicine: Primarily used in the treatment of Parkinson’s disease, often in combination with levodopa to enhance its efficacy.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease.

Benserazide: Another dopa decarboxylase inhibitor used similarly to carbidopa.

Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used to prolong the effect of levodopa.

Uniqueness

Carbidopa ethyl is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to its parent compound, carbidopa. This uniqueness can lead to variations in its absorption, distribution, metabolism, and excretion, potentially offering advantages in specific therapeutic contexts .

Biological Activity

Carbidopa ethyl, also known as this compound Ester, is a prodrug of carbidopa that plays a significant role in the treatment of Parkinson's disease. Its primary function is to inhibit the peripheral conversion of levodopa into dopamine, thereby enhancing the therapeutic effects of levodopa while minimizing side effects. This article explores the biological activity of this compound, its mechanisms, applications, and relevant research findings.

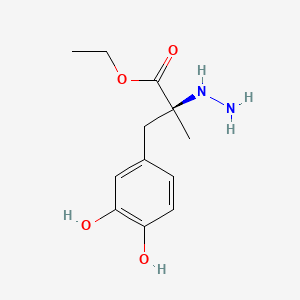

This compound has the molecular formula C₁₂H₁₈N₂O₄ and is characterized as an ester derivative of carbidopa. Upon administration, it undergoes hydrolysis in the body to release carbidopa, which then inhibits aromatic amino acid decarboxylase (AAAD). This inhibition is crucial for preventing the conversion of levodopa to dopamine outside the central nervous system (CNS), allowing more levodopa to reach the brain and exert its effects.

The hydrolysis reaction can be represented as follows:

This enzymatic conversion is essential for ensuring that carbidopa can effectively increase levodopa levels in the CNS, thereby alleviating symptoms associated with Parkinson's disease.

Biological Activity and Therapeutic Applications

-

Parkinson's Disease Management

- This compound is primarily used in conjunction with levodopa to treat Parkinson's disease. By inhibiting peripheral decarboxylation, it enhances the bioavailability of levodopa, leading to improved motor control in patients.

- Case Study : A randomized controlled trial demonstrated that patients receiving etilevodopa-carbidopa experienced fewer motor fluctuations compared to those on standard levodopa-carbidopa therapy .

-

Immunomodulatory Effects

- Recent research indicates potential immunomodulatory properties of this compound. It has been shown to inhibit T cell activation, suggesting a possible role in developing new cancer immunotherapies and treating autoimmune diseases.

- Research Findings : In experimental models, this compound mitigated conditions like experimental autoimmune encephalitis and collagen-induced arthritis, indicating its potential in suppressing T cell-mediated pathologies.

-

Endocrinological Applications

- Studies have indicated that this compound may influence hormone secretion, particularly increasing serum prolactin levels without significantly altering growth hormone or cortisol levels. This effect could have implications for endocrine disorders.

Comparative Efficacy and Side Effects

The efficacy of this compound compared to traditional formulations has been a subject of investigation. The following table summarizes key findings from various studies regarding its side effect profile and effectiveness:

Synthesis and Quality Control

This compound is synthesized through various chemical pathways, emphasizing efficiency and scalability for pharmaceutical production. The compound also serves as a reference standard in quality control processes for ensuring the purity and consistency of carbidopa formulations.

Properties

IUPAC Name |

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458640-32-8 | |

| Record name | Carbidopa ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBIDOPA ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.